

# A Technical Deep Dive into LAS195319: A Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**LAS195319** is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Primarily expressed in leukocytes, PI3Kδ plays a crucial role in immune cell function, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **LAS195319**, along with detailed experimental protocols for its characterization.

## **Chemical Structure and Properties**

**LAS195319**, with the IUPAC name N-[4-(4-{[(1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f][5][6][7]triazin-2-yl)ethyl]amino}-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide, is a complex heterocyclic molecule.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of LAS195319



| Identifier        | Value                                                                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[4-(4-{[(1S)-1-(5-methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f][5][6][7]triazin-2-yl)ethyl]amino}-7H-pyrrolo [2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide[1] |
| CAS Number        | 1605328-04-8[2][8]                                                                                                                                                  |
| Molecular Formula | C29H26N10O3S[2]                                                                                                                                                     |
| Molecular Weight  | 594.65 g/mol [2]                                                                                                                                                    |

Table 2: Physicochemical Properties of LAS195319

| Property       | Value                   | Notes                                                                                                |
|----------------|-------------------------|------------------------------------------------------------------------------------------------------|
| Physical State | Solid powder (presumed) | Typical for compounds of this class.                                                                 |
| Solubility     | Soluble in DMSO         | Dimethyl sulfoxide (DMSO) is<br>a common solvent for in vitro<br>screening of nonpolar<br>compounds. |
| Melting Point  | Not available           | Experimental data not found in the public domain.                                                    |
| Boiling Point  | Not available           | Experimental data not found in the public domain.                                                    |

## **Pharmacological Profile**

**LAS195319** is a highly potent and selective inhibitor of PI3K $\delta$ , with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[2][8] Its selectivity for the  $\delta$  isoform over other Class I PI3K isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) is a key characteristic, potentially leading to a more favorable safety profile by minimizing off-target effects. The primary mechanism of action of **LAS195319** is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and differentiation, particularly in immune cells.



Table 3: Pharmacodynamic Properties of LAS195319

| Parameter             | Value                                                               |
|-----------------------|---------------------------------------------------------------------|
| Target                | Phosphoinositide 3-kinase delta (PI3Kδ)                             |
| Mechanism of Action   | Inhibition of the PI3K/AKT/mTOR signaling pathway                   |
| ΙC50 (ΡΙ3Κδ)          | 0.5 nM[2][8]                                                        |
| Therapeutic Potential | Respiratory diseases (Asthma, COPD), Inflammatory diseases[1][3][4] |

## **Signaling Pathway**

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that **LAS195319** modulates. The following diagram illustrates the canonical pathway and the point of inhibition by **LAS195319**.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of LAS195319.



## **Experimental Protocols**

The following sections provide detailed, generalized methodologies for the in vitro characterization of **LAS195319**. These protocols are intended as a starting point for researchers and may require optimization based on specific experimental conditions and cell types.

## In Vitro PI3K $\delta$ Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to determine the IC50 of **LAS195319** against the PI3K $\delta$  enzyme.

Table 4: Materials for PI3Kδ HTRF Assay

| Reagent/Equipment                                             |
|---------------------------------------------------------------|
| Recombinant human PI3Kδ enzyme                                |
| LAS195319 (solubilized in DMSO)                               |
| PIP2 (substrate)                                              |
| ATP                                                           |
| HTRF Kinase Buffer                                            |
| HTRF Detection Reagents (e.g., anti-PIP3 antibody and tracer) |
| 384-well low-volume assay plates                              |
| HTRF-compatible plate reader                                  |

#### Methodology:

- Compound Preparation: Prepare a serial dilution of LAS195319 in 100% DMSO.
- Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted LAS195319 or vehicle control (DMSO) into the wells of a 384-well plate.

## Foundational & Exploratory





- Enzyme Addition: Add the recombinant PI3K $\delta$  enzyme, diluted in HTRF kinase buffer, to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
- Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's instructions.
- Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
- Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced.
   Calculate the percent inhibition for each concentration of LAS195319 and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).





Click to download full resolution via product page

Caption: Workflow for the in vitro PI3K $\delta$  HTRF enzymatic assay.



## **Cellular Viability Assay (MTT Assay)**

This protocol assesses the effect of **LAS195319** on the viability of a relevant cell line (e.g., a leukocyte cell line).

#### Table 5: Materials for MTT Assay

| Reagent/Equipment                                                           |
|-----------------------------------------------------------------------------|
| Relevant cell line (e.g., Jurkat, Ramos)                                    |
| Complete cell culture medium                                                |
| LAS195319 (solubilized in DMSO)                                             |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution |
| Solubilization solution (e.g., acidified isopropanol)                       |
| 96-well cell culture plates                                                 |
| Microplate reader                                                           |

#### Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- Compound Treatment: Treat the cells with a serial dilution of LAS195319. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

## Western Blotting for PI3K Pathway Inhibition

This protocol is used to confirm the mechanism of action of **LAS195319** by assessing the phosphorylation status of downstream targets of PI3K, such as AKT.

Table 6: Materials for Western Blotting

| Reagent/Equipment                                           |
|-------------------------------------------------------------|
| Relevant cell line                                          |
| LAS195319 (solubilized in DMSO)                             |
| Lysis buffer with protease and phosphatase inhibitors       |
| BCA protein assay kit                                       |
| SDS-PAGE gels and running buffer                            |
| PVDF membrane                                               |
| Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)      |
| Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT) |
| HRP-conjugated secondary antibody                           |
| Chemiluminescent substrate                                  |
| Imaging system                                              |

#### Methodology:

- Cell Treatment: Treat cells with various concentrations of **LAS195319** for a specified time.
- Cell Lysis: Lyse the cells and collect the protein lysate.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer.
  - Incubate with primary antibodies against phosphorylated and total AKT.
  - Incubate with an HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total AKT, which indicates the level of pathway inhibition.

## Conclusion

**LAS195319** is a promising, highly potent, and selective PI3K $\delta$  inhibitor with significant therapeutic potential for respiratory and inflammatory diseases. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate its pharmacological properties and potential clinical applications. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]



- 2. LAS195319 CAS#: 1605328-04-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing PI3K Inhibitors for Respiratory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dcchemicals.com [dcchemicals.com]
- To cite this document: BenchChem. [A Technical Deep Dive into LAS195319: A Potent and Selective PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#las195319-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com